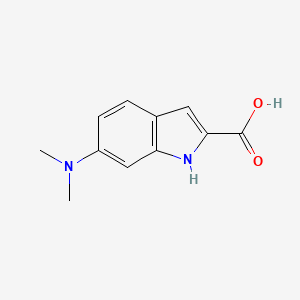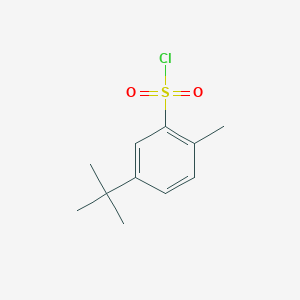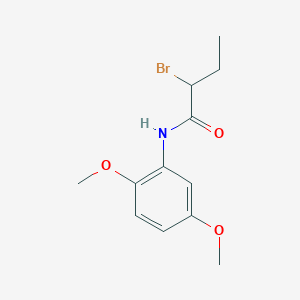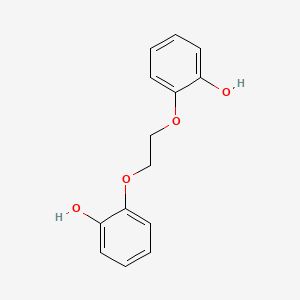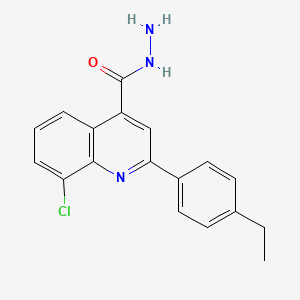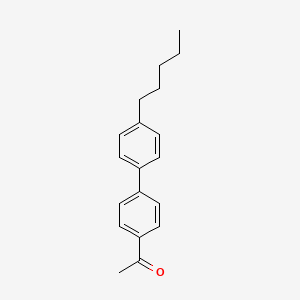
1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone
Vue d'ensemble
Description
The compound 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone is not directly studied in the provided papers. However, similar compounds with biphenyl structures and ethanone functionalities have been investigated, which can provide insights into the chemical behavior and properties of the compound . These studies include the synthesis, molecular structure analysis, vibrational assignments, and computational studies of various ethanone derivatives with different substituents on the biphenyl moiety .
Synthesis Analysis
The synthesis of related biphenyl ethanone compounds typically involves catalytic reactions or specific reagents to introduce the desired functional groups. For instance, the synthesis of 3,3'-diaceto
Applications De Recherche Scientifique
Photophysical Properties and Spectroscopy
- Fluorescence and Absorption Behavior : The molecule 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), structurally similar to 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone, demonstrates significant edge-excitation red-shift in fluorescence within a rigid ethanol medium. The red shift in the absorption band as temperature decreases is attributed to microscopic solvent heterogeneity, providing insights into the photophysical behavior of similar compounds (Ghoneim, 2001).
Chemical Structure and Computational Studies
- X-ray Structures and Computational Studies : Cannabinoids such as 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, which have structural similarities to the subject compound, have been characterized using various spectroscopic methods and X-ray diffraction. Computational studies using DFT and TDDFT methods provide a detailed understanding of bond lengths and angles, highlighting the importance of structural analysis in understanding similar compounds (Nycz et al., 2010).
Green Chemistry and Synthesis Methods
- Microwave-Assisted Green Synthesis : Emphasizing the importance of green chemistry, the microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives, similar in structure to the subject compound, is highlighted. The use of water as a solvent and microwave procedures underlines the industrial relevance of environmentally friendly synthesis methods (Soares et al., 2015).
Pharmacological Applications and Computational Studies
- Design and Pharmacological Evaluation : The design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, which share structural characteristics with the compound , are noteworthy for their pharmacological evaluations. Computational studies including QSAR and docking studies provide insights into their potential antipsychotic activity, emphasizing the role of computational methods in drug design (Bhosale et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-[4-(4-pentylphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGQIVDWCGHUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412822 | |
| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone | |
CAS RN |
59662-38-3 | |
| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

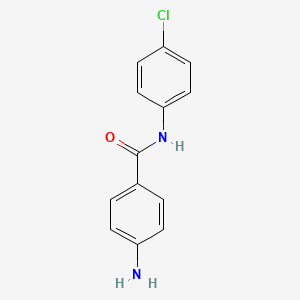
![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)
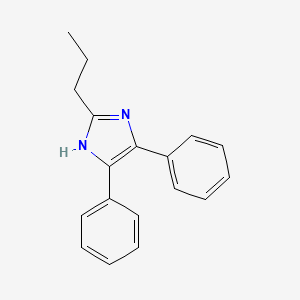
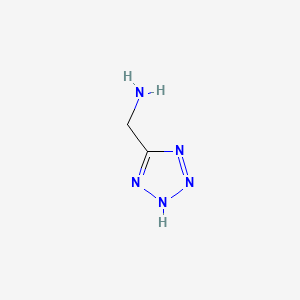
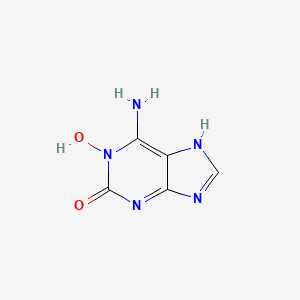
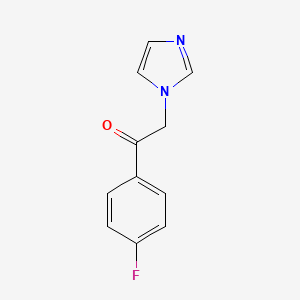
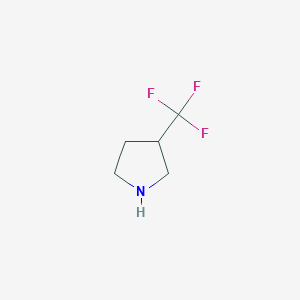
![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)
![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)
